N-Ethyl-(2-thienylmethyl)amine
Overview
Description
N-Ethyl-(2-thienylmethyl)amine: is an organic compound that belongs to the class of amines. It is characterized by the presence of an ethyl group attached to the nitrogen atom and a thienylmethyl group, which is derived from thiophene.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for preparing N-Ethyl-(2-thienylmethyl)amine involves the nucleophilic substitution of a haloalkane with an amine.
Reductive Amination: Another method involves the reductive amination of 2-thienylmethyl ketone with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the nucleophilic substitution method due to its simplicity and cost-effectiveness. The reaction is carried out in a sealed reactor to prevent the escape of volatile reactants and to ensure complete conversion .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Ethyl-(2-thienylmethyl)amine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions with various electrophiles, leading to the formation of substituted amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acid chlorides.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Substituted amines.
Scientific Research Applications
Chemistry: N-Ethyl-(2-thienylmethyl)amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study the interactions of amines with biological molecules. It is also employed in the synthesis of bioactive molecules .
Medicine: Its unique structure allows for the design of molecules with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the manufacture of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of N-Ethyl-(2-thienylmethyl)amine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophiles to form covalent bonds. It can also interact with biological molecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
N-Methyl-(2-thienylmethyl)amine: Similar structure but with a methyl group instead of an ethyl group.
N-Propyl-(2-thienylmethyl)amine: Similar structure but with a propyl group instead of an ethyl group.
N-Butyl-(2-thienylmethyl)amine: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness: N-Ethyl-(2-thienylmethyl)amine is unique due to the presence of the ethyl group, which imparts specific chemical properties and reactivity. This compound exhibits different steric and electronic effects compared to its analogs, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-2-8-6-7-4-3-5-9-7/h3-5,8H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRQTSDHULJXBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405875 | |
Record name | N-[(Thiophen-2-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58255-25-7 | |
Record name | N-[(Thiophen-2-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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